molecular formula C8H5BrF4O B15248139 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene

1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B15248139
M. Wt: 273.02 g/mol
InChI Key: VVIDRPDBTWOHTQ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and trifluoromethoxy groups

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-methyl-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, making it more reactive towards certain reagents . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

1-bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF4O/c1-4-5(9)2-3-6(7(4)10)14-8(11,12)13/h2-3H,1H3

InChI Key

VVIDRPDBTWOHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC(F)(F)F)Br

Origin of Product

United States

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